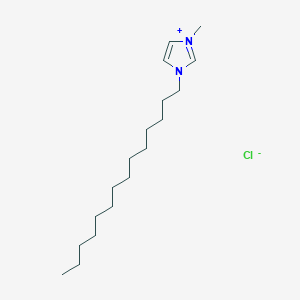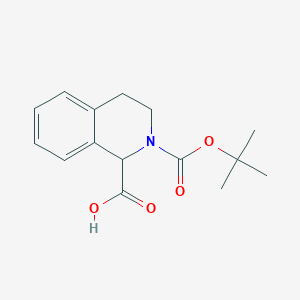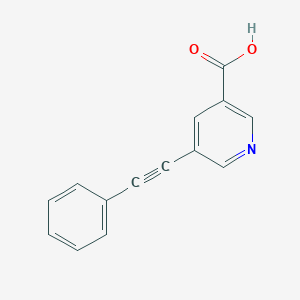
1-Pentanol, 5-cyclopropylidene-
Vue d'ensemble
Description
1-Pentanol, 5-cyclopropylidene- is a chemical compound with the molecular formula C8H14O . It has a molecular weight of 126.2 g/mol . The predicted density of this compound is 1.074±0.06 g/cm3, and it has a predicted boiling point of 211.4±19.0 °C .
Molecular Structure Analysis
The molecular structure of 1-Pentanol, 5-cyclopropylidene- is represented by the formula C8H14O . The exact mass of this compound is 126.104465 g/mol .Physical And Chemical Properties Analysis
As mentioned earlier, 1-Pentanol, 5-cyclopropylidene- has a molecular weight of 126.2 g/mol . The predicted density of this compound is 1.074±0.06 g/cm3 . It has a predicted boiling point of 211.4±19.0 °C .Applications De Recherche Scientifique
Carbopalladation Reactions in Organic Synthesis : Fournet, Balme, and Gore (1988) explored the reaction of methylenecyclopropane and 1-cyclopropylidene pentane in organic synthesis. Their work highlights the utility of these compounds in creating complex organic structures, beneficial in various synthetic applications (Fournet, Balme, & Gore, 1988).
Fuel Characteristics and Internal Combustion Engines : Yilmaz and Atmanli (2017) investigated the use of 1-pentanol as an alternative fuel for diesel engines. Their findings indicate that 1-pentanol blends with diesel can influence engine performance and emissions, making it a candidate for sustainable fuel research (Yilmaz & Atmanli, 2017).
Synthesis in Engineered Microorganisms : Cann and Liao (2009) discussed the synthesis of pentanol isomers, including 1-pentanol, in genetically engineered microorganisms. This approach is vital for producing biofuels and other valuable chemicals in a sustainable manner (Cann & Liao, 2009).
Medicinal Chemistry and Bioisosteres : Bauer et al. (2021) explored the application of small aliphatic rings, such as those found in 1-pentanol, 5-cyclopropylidene-, in medicinal chemistry. These compounds serve as functional group bioisosteres and have significant physicochemical properties beneficial in drug development (Bauer et al., 2021).
Hepatitis C NS5B Inhibitors and Metabolic Stability : Zhuo et al. (2016) conducted research on hepatitis C NS5B inhibitors that feature bicyclo[1.1.1]pentane for improved metabolic stability. This study demonstrates the importance of such structures in pharmaceutical development (Zhuo et al., 2016).
Performance and Emission Characteristics in Diesel Engines : Santhosh et al. (2020) analyzed the effects of 1-pentanol/diesel blends on the performance and emission characteristics of diesel engines. This research is critical for evaluating the viability of alternative fuels in reducing environmental impact (Santhosh et al., 2020).
Safety and Hazards
The safety data sheets for similar compounds suggest that they can be flammable and may cause skin irritation, serious eye damage, and respiratory irritation . It’s recommended to avoid breathing in the dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling the compound .
Propriétés
IUPAC Name |
5-cyclopropylidenepentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-7-3-1-2-4-8-5-6-8/h4,9H,1-3,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREWHCDVHYRYSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pentanol, 5-cyclopropylidene- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[[(E)-1-Carboxy-2-(3-methoxy-4-hydroxyphenyl)ethenyl]oxy]-3-methoxy-trans-cinnamic acid](/img/structure/B61995.png)
![[7-dimethylazaniumylidene-1-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]-9-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]nonan-3-ylidene]-dimethylazanium;tetraiodide](/img/structure/B61997.png)
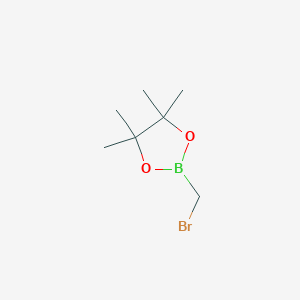
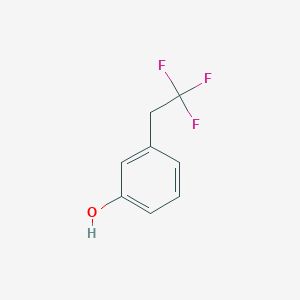
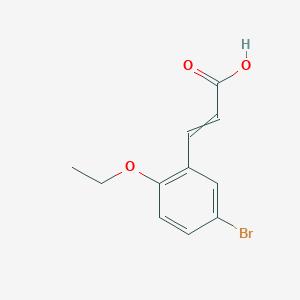
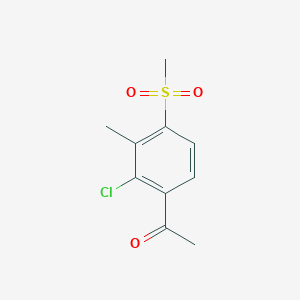

![Methyl 1-oxaspiro[2.3]hexane-5-carboxylate](/img/structure/B62007.png)

